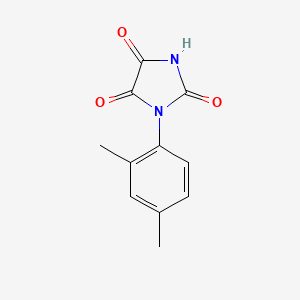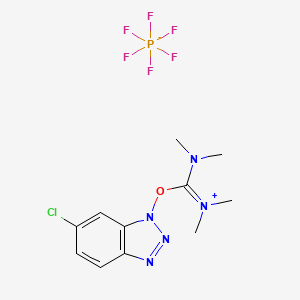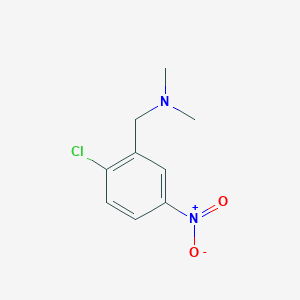![molecular formula C12H18Cl2N2O2S B1438466 1-[(2-Chloro-4-methylsulfonyl)phenyl]-homopiperazine hydrochloride CAS No. 1170490-96-6](/img/structure/B1438466.png)
1-[(2-Chloro-4-methylsulfonyl)phenyl]-homopiperazine hydrochloride
Vue d'ensemble
Description
“1-[(2-Chloro-4-methylsulfonyl)phenyl]-homopiperazine hydrochloride” is a product used for proteomics research . Its molecular formula is C12H18Cl2N2O2S .
Synthesis Analysis
The synthesis of piperazine derivatives, which includes “1-[(2-Chloro-4-methylsulfonyl)phenyl]-homopiperazine hydrochloride”, has been a subject of research. One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts .Molecular Structure Analysis
The molecular structure of “1-[(2-Chloro-4-methylsulfonyl)phenyl]-homopiperazine hydrochloride” is represented by the linear formula C12H16ClNO3S .Applications De Recherche Scientifique
Synthesis and Derivative Studies
- Acaricidal Activity: Phenylpiperazine derivatives, including those related to 1-[(2-Chloro-4-methylsulfonyl)phenyl]-homopiperazine, have been synthesized and shown to exhibit significant acaricidal activity. This includes activity against various mites like Tetranychus urticae. These findings suggest potential applications in pest control and agricultural sciences (Suzuki et al., 2021).
Analytical and Chemical Studies
Kinetic Studies
The hydrolysis of related compounds, like 2-(4-phenyl-1-piperazinylmethyl)cyclohexanone hydrochloride, has been studied, contributing to a better understanding of chemical properties and reactions of similar compounds (Koshy & Mitchner, 1964).
Synthesis of Stable Isotope Labeled Compounds
Research has been conducted on the synthesis of stable isotope labeled and carbon-14 labeled compounds, such as (−)OSU-6162, which are similar in structure. This has applications in medicinal chemistry and drug development (Chaudhary & McGrath, 2000).
Antibacterial Properties
Studies on the antibacterial properties of methylsulfinyl and methylsulfonyl analogs of certain compounds show the potential for these derivatives in developing new antibacterial agents (Ekström, Ovesson, & Pring, 1975).
Electrochemical Applications
Research into iridium(III) complexes with sulfone-containing cyclometalating ligands, including derivatives similar to 1-[(2-Chloro-4-methylsulfonyl)phenyl]-homopiperazine, indicate applications in developing green-emitting materials for light-emitting electrochemical cells (Tordera et al., 2013).
Supramolecular Assemblies
The study of homopiperazine with organic acids in forming bi-component molecular solids highlights its potential in the field of crystallography and materials science (Du et al., 2019).
Propriétés
IUPAC Name |
1-(2-chloro-4-methylsulfonylphenyl)-1,4-diazepane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O2S.ClH/c1-18(16,17)10-3-4-12(11(13)9-10)15-7-2-5-14-6-8-15;/h3-4,9,14H,2,5-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBIKPIVMUXABT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)N2CCCNCC2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3,7-Triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B1438384.png)
![[2-(4-Hydroxyphenyl)ethyl]-[4-(N-maleimidomethyl)cyclohexyl]-carboxamide](/img/structure/B1438385.png)







![N-{[4-(pyridin-3-ylmethoxy)phenyl]methylidene}hydroxylamine](/img/structure/B1438398.png)


![N-{[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methylidene}hydroxylamine](/img/structure/B1438405.png)
